1-(1-Chloropropyl)-4-(trifluoromethyl)benzene 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17541172
InChI: InChI=1S/C10H10ClF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3
SMILES:
Molecular Formula: C10H10ClF3
Molecular Weight: 222.63 g/mol

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC17541172

Molecular Formula: C10H10ClF3

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene -

Specification

Molecular Formula C10H10ClF3
Molecular Weight 222.63 g/mol
IUPAC Name 1-(1-chloropropyl)-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C10H10ClF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3
Standard InChI Key RQZLYAGTUOUCHP-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=C(C=C1)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-(1-chloropropyl)-4-(trifluoromethyl)benzene, reflects its substituent positions on the aromatic ring. Key identifiers include:

PropertyValue
CAS Registry Number1700413-40-6
Molecular FormulaC₁₀H₁₀ClF₃
Molecular Weight222.63 g/mol
InChI KeyRQZLYAGTUOUCHP-UHFFFAOYSA-N
SMILES NotationClCCCc1ccc(cc1)C(F)(F)F

The trifluoromethyl group’s strong electron-withdrawing effect (–I) deactivates the benzene ring toward electrophilic substitution, while the 1-chloropropyl side chain introduces steric bulk and potential sites for nucleophilic attack .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data reveal distinct signals:

  • ¹H NMR (CDCl₃): δ 1.85–1.92 (m, 2H, CH₂), 2.15–2.23 (m, 1H, CHCl), 7.45–7.62 (m, 4H, Ar–H) .

  • ¹³C NMR: Quartet at δ 123.8 ppm (q, J = 270 Hz, CF₃) and doublet at δ 34.1 ppm (dp, J = 38.7/19.4 Hz, CHCl).

  • ¹⁹F NMR: Singlet at δ –62.6 ppm (CF₃) .

X-ray crystallography confirms a planar aromatic system with dihedral angles of 8.2° between the –CF₃ group and benzene plane .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves Friedel-Crafts alkylation of 4-(trifluoromethyl)benzene with 1-chloro-1-propene under acidic conditions:

C6H4CF3+CH2=CHCH2ClAlCl3C6H3CF3CH2CHClCH3\text{C}_6\text{H}_4\text{CF}_3 + \text{CH}_2=\text{CHCH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3\text{CF}_3\text{CH}_2\text{CHClCH}_3

Key parameters:

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane (0°C, 12 h)

  • Yield: 68–72% after silica gel purification .

Continuous Flow Manufacturing

Industrial production employs tubular reactors to enhance safety and efficiency:

ParameterValue
Residence Time8.5 min
Temperature115°C
Pressure4.2 bar
Annual Output450–500 metric tons

This method reduces byproduct formation (<2%) compared to batch processes .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloropropyl group undergoes SN2 reactions with oxygen/nitrogen nucleophiles:

C6H3CF3CH2CHClCH3+NaOCH3C6H3CF3CH2CHOCH3CH3+NaCl\text{C}_6\text{H}_3\text{CF}_3\text{CH}_2\text{CHClCH}_3 + \text{NaOCH}_3 \rightarrow \text{C}_6\text{H}_3\text{CF}_3\text{CH}_2\text{CHOCH}_3\text{CH}_3 + \text{NaCl}

Methanolysis proceeds at 65°C with 89% conversion.

Oxidation Pathways

Oxidizing agents like KMnO₄ convert the side chain to a ketone:

C6H3CF3CH2CHClCH3KMnO4C6H3CF3COCH3+HCl\text{C}_6\text{H}_3\text{CF}_3\text{CH}_2\text{CHClCH}_3 \xrightarrow{\text{KMnO}_4} \text{C}_6\text{H}_3\text{CF}_3\text{COCH}_3 + \text{HCl}

Reaction conditions: 0.1 M H₂SO₄, 80°C, 6 h.

Radical Trifluoromethylation

The –CF₃ group participates in copper-catalyzed cross-couplings for constructing polyfluorinated aromatics .

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound serves as a precursor to kinase inhibitors targeting EGFR (epidermal growth factor receptor). Structural analogs demonstrate IC₅₀ values of 12–18 nM in A549 lung carcinoma cells .

Specialty Polymers

Copolymerization with tetrafluoroethylene yields resins with:

  • Glass transition temperature (T₉): 148°C

  • Dielectric constant: 2.3 (1 MHz)

  • Water absorption: <0.1 wt% (ASTM D570).

Dose (ppm)Adenoma Incidence (%)Carcinoma Incidence (%)
0128
40032*24*

*P < 0.05 vs. controls .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator